3-(1H-indol-3-yl)-2-oxobutanoic acid
Description
3-(1H-Indol-3-yl)-2-oxobutanoic acid (C₁₁H₉NO₃, molecular weight: 203.194 Da) is an indole-derived compound featuring a ketone group at the C2 position and a carboxylic acid moiety at the terminal of a four-carbon chain . Its structure includes a planar indole ring system fused to a β-keto acid scaffold, which confers unique physicochemical properties, such as moderate solubility in polar solvents and participation in hydrogen bonding .
This compound serves as a critical intermediate in synthesizing bioactive molecules, including peptidomimetics and heterocyclic derivatives. Additionally, its role in biological systems includes acting as a precursor for indole alkaloids and derivatives with antioxidant or cytotoxic activities .
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-2-oxobutanoic acid |
InChI |
InChI=1S/C12H11NO3/c1-7(11(14)12(15)16)9-6-13-10-5-3-2-4-8(9)10/h2-7,13H,1H3,(H,15,16) |
InChI Key |
VSANSNPZLCXLRK-UHFFFAOYSA-N |
SMILES |
CC(C1=CNC2=CC=CC=C21)C(=O)C(=O)O |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)C(=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-2-oxobutanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole with a suitable keto acid in the presence of a catalyst. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid, and triethylamine under reflux in 1-propanol can yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-2-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxy derivatives .
Scientific Research Applications
3-(1H-indol-3-yl)-2-oxobutanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-2-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and influencing cellular processes. For example, indole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . Additionally, the compound can interact with nucleic acids and proteins, affecting gene expression and protein function .
Comparison with Similar Compounds
2-(1H-Indol-3-yl)-2-oxoethanoic Acid
- Structure : Shorter carbon chain (C₂ vs. C₄) with the oxo group directly adjacent to the indole ring .
- Key Differences : Reduced chain length may lower lipophilicity, impacting membrane permeability in biological systems.
- Applications: Limited data on bioactivity, though its structural simplicity facilitates derivatization for small-molecule libraries .
4-(1H-Indol-3-yl)-4-oxobutanoic Acid
- Structure : Oxo group at the C4 position instead of C2, creating a γ-keto acid .
- Key Differences : Altered keto group positioning influences intramolecular hydrogen bonding and reactivity.
- Applications : Used in coordination chemistry with metals like Bi(III), demonstrating distinct polymer formation compared to α-keto analogues .
(1H-Indol-3-yl)oxoacetamide
Key Observations :
Key Observations :
- Cytotoxic indole derivatives (e.g., N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide) target cancer cells via apoptosis pathways .
Physicochemical Properties
Key Observations :
- The longer carbon chain in this compound marginally improves water solubility compared to its C2-oxo analogue .
- Higher LogP values in γ-keto acids suggest increased membrane permeability, advantageous for CNS-targeting drugs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
